2-((1-methyl-1H-indol-3-yl)thio)-N-phenethylacetamide
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Overview
Description
2-((1-methyl-1H-indol-3-yl)thio)-N-phenethylacetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure that combines an indole moiety with a thioether linkage and a phenethylacetamide group, making it a subject of interest for various scientific research applications.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .
Mode of Action
Indole, a core structure of this compound, generally prefers electrophilic rather than nucleophilic substitution . This suggests that the compound might interact with its targets through electrophilic substitution.
Biochemical Pathways
Indole derivatives are known to exhibit various biologically vital properties, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to have a high affinity to bind with most biological targets , which suggests that this compound might have a broad range of molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-methyl-1H-indol-3-yl)thio)-N-phenethylacetamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Thioether Formation: The indole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the acylation of the thioether-indole intermediate with phenethylacetyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((1-methyl-1H-indol-3-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced functional groups (e.g., alcohols, amines)
Substitution: Nitrated or halogenated indole derivatives
Scientific Research Applications
2-((1-methyl-1H-indol-3-yl)thio)-N-phenethylacetamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization.
Biological Research: The compound is used in molecular docking studies to explore its interactions with various biological targets.
Chemical Biology: It serves as a probe to study the mechanisms of action of indole derivatives in biological systems.
Industrial Applications: The compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
- N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
- 1- (4-methyl-1- (phenylsulfonyl)-1 H -indol-3-yl)ethanone
- 1- (1- (4-ethylphenylsulfonyl)-4-methyl-1 H -indol-3-yl)ethanone
Uniqueness
2-((1-methyl-1H-indol-3-yl)thio)-N-phenethylacetamide is unique due to its specific combination of an indole moiety with a thioether linkage and a phenethylacetamide group. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research applications.
Biological Activity
2-((1-methyl-1H-indol-3-yl)thio)-N-phenethylacetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and pharmacological effects.
Synthesis
The synthesis of this compound involves various chemical reactions that incorporate indole and phenethylamine derivatives. The compound can be synthesized through a multi-step process involving thioether formation and acylation techniques. Recent studies have highlighted the efficient synthesis of related indole derivatives, which serve as precursors for the target compound .
Research indicates that this compound exhibits its biological effects primarily through the inhibition of viral replication and modulation of cellular pathways. Notably, it has been identified as a dual inhibitor of respiratory syncytial virus (RSV) and influenza A virus (IAV), demonstrating low micromolar to sub-micromolar effective concentrations (EC50) against these viruses .
Antiviral Properties
The compound has shown promise in inhibiting RSV and IAV by interfering with viral replication mechanisms. In vitro studies have demonstrated that certain derivatives possess significant antiviral activity with reduced cytotoxicity compared to existing antiviral drugs like ribavirin. For instance, compounds 14'c and 14'e were noted for their potent activity against both viruses while maintaining lower toxicity profiles .
Antiproliferative Effects
In addition to its antiviral properties, this compound has been evaluated for its antiproliferative activity against various cancer cell lines, including HeLa, MCF-7, and HT-29. One derivative exhibited an IC50 value of 0.34 μM against MCF-7 cells, indicating strong potential as an anticancer agent. The mechanism involves the induction of apoptosis and cell cycle arrest in the G2/M phase, alongside inhibition of tubulin polymerization, akin to the action of colchicine .
Study 1: Antiviral Efficacy
A study explored the antiviral efficacy of several derivatives of this compound against RSV and IAV. The results indicated that compounds derived from this scaffold could effectively inhibit viral replication with promising EC50 values ranging from 0.5 to 5 μM across different strains .
Study 2: Cancer Cell Line Testing
Another investigation assessed the antiproliferative effects on HeLa, MCF-7, and HT-29 cancer cell lines. The study reported that the most active derivative not only inhibited cell growth but also triggered apoptosis through mitochondrial pathways .
Data Summary
Biological Activity | Cell Line/Pathogen | IC50/EC50 Value | Mechanism |
---|---|---|---|
Antiviral | RSV | 0.5 - 5 μM | Viral replication inhibition |
Antiviral | IAV | Low micromolar | Viral replication inhibition |
Antiproliferative | HeLa | 0.52 μM | Apoptosis induction |
Antiproliferative | MCF-7 | 0.34 μM | Tubulin polymerization inhibition |
Properties
IUPAC Name |
2-(1-methylindol-3-yl)sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-21-13-18(16-9-5-6-10-17(16)21)23-14-19(22)20-12-11-15-7-3-2-4-8-15/h2-10,13H,11-12,14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTLQXATCSVELO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)SCC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.